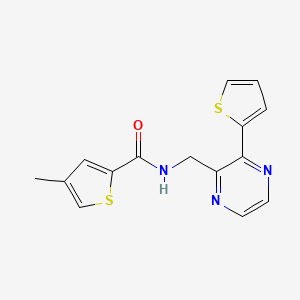

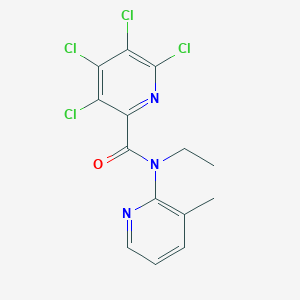

4-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a thiophene-based analog, which has been the subject of interest for many scientists due to its potential as a biologically active compound . It is related to pyrazinamide, an important first-line drug used in shortening TB therapy .

Synthesis Analysis

The synthesis of similar compounds involves a series of steps including design, synthesis, and evaluation . The process often involves reduction and nucleophilic substitution reactions . The final structure of the compound is usually determined by 1H NMR spectrum .Molecular Structure Analysis

The molecular structure of this compound is likely complex, with the molecules connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms . The optimization of the molecules was accomplished with the PBE0-D3BJ/def2-TZVP/SMD 1,4-dioxane level of theory .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often include a Diels–Alder reaction . This reaction leads to the formation of a correspondent compound, which is then converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Researchers have developed methodologies for synthesizing thiophene and pyrazine derivatives, highlighting their significance in heterocyclic chemistry. For instance, Ahmad et al. (2021) described the facile synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides using Suzuki cross-coupling reactions, emphasizing the importance of these compounds in exploring their electronic and nonlinear optical properties. The study involved density functional theory (DFT) calculations to understand the effect of various substituents on their electronic structures, providing a foundation for further applications in materials science (Ahmad et al., 2021).

Kanwal et al. (2022) synthesized pyrazole-thiophene-based amide derivatives, demonstrating different catalytic approaches. Their research extended to computational studies to examine the non-linear optical (NLO) properties of these compounds. The findings suggest potential applications in the development of new materials with specific optical characteristics (Kanwal et al., 2022).

Chemical Reactivity and Potential Applications

The reactivity of thiophenylhydrazonoacetates in heterocyclic synthesis has been explored, leading to the creation of various heterocyclic compounds. Mohareb et al. (2004) investigated the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards different nitrogen nucleophiles, resulting in a range of derivatives with potential applications in pharmaceutical research (Mohareb et al., 2004).

Wirkmechanismus

Target of Action

Thiophene-based compounds have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are known to exhibit biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

Thiophene derivatives are known to interact with their targets in a variety of ways, depending on the specific therapeutic property they exhibit .

Biochemical Pathways

Thiophene derivatives are known to affect a variety of biochemical pathways, again depending on the specific therapeutic property they exhibit .

Result of Action

Thiophene derivatives are known to have a wide range of effects at the molecular and cellular level, depending on their specific therapeutic properties .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-methyl-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3OS2/c1-10-7-13(21-9-10)15(19)18-8-11-14(17-5-4-16-11)12-3-2-6-20-12/h2-7,9H,8H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHTFMBAMKMONLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NCC2=NC=CN=C2C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-(trifluoromethyl)phenyl)propanamide](/img/structure/B2968491.png)

![2-[benzyl(methyl)amino]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2968492.png)

![N'-(5-chloro-2-cyanophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2968494.png)

![N-(1,3-benzodioxol-5-ylmethyl)-5-{[4-(benzyloxy)phenyl]amino}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2968499.png)

![5-fluoro-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2968504.png)

![2-cinnamamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2968505.png)

![3-methyl-3H-imidazo[4,5-c]pyridin-2-amine](/img/structure/B2968510.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2968513.png)

![N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2-methanesulfonylbenzamide](/img/structure/B2968514.png)